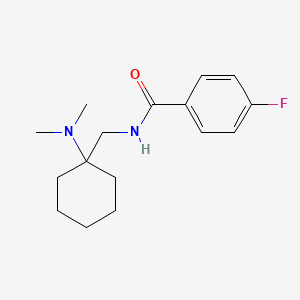
N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide: (UNII-16M9TU0YZM) is a chemical compound with the molecular formula C16H23FN2O . It is known for its applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with N-((1-(dimethylamino)cyclohexyl)methyl)amine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding .
Reduction: Formation of or .
Substitution: Formation of substituted benzamides .
Applications De Recherche Scientifique
N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving and .
Medicine: Investigated for its potential therapeutic effects, including and properties.
Industry: Utilized in the production of pharmaceutical intermediates and specialty chemicals .
Mécanisme D'action
The mechanism of action of N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets. It binds to receptors or enzymes , modulating their activity and leading to various biological effects. The compound may inhibit certain enzymes or receptors , thereby altering cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
- N-((1-(Dimethylamino)cyclohexyl)methyl)-4-chlorobenzamide
- N-((1-(Dimethylamino)cyclohexyl)methyl)-4-bromobenzamide
- N-((1-(Dimethylamino)cyclohexyl)methyl)-4-iodobenzamide
Uniqueness: N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical reactivity and biological activity . The fluorine atom can enhance the compound’s lipophilicity , metabolic stability , and binding affinity to target proteins .
Propriétés
Numéro CAS |
752142-28-2 |
|---|---|
Formule moléculaire |
C16H23FN2O |
Poids moléculaire |
278.36 g/mol |
Nom IUPAC |
N-[[1-(dimethylamino)cyclohexyl]methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H23FN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) |
Clé InChI |
IGOXMJNGGGFQOV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide](/img/structure/B14984917.png)
![2-(2-methoxyphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14984928.png)
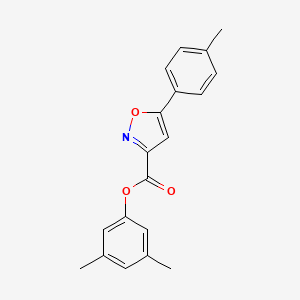
![2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B14984937.png)
![N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984945.png)
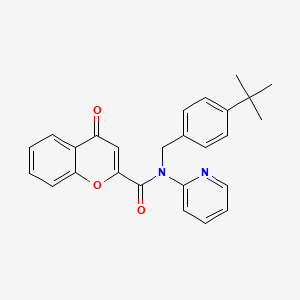
![Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14984952.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B14984961.png)

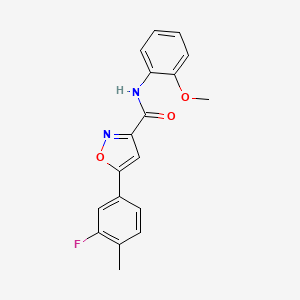
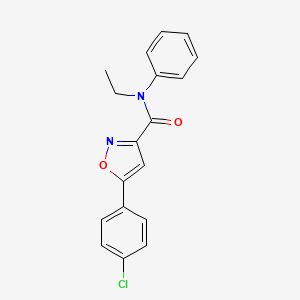
![1-(4-methoxyphenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984989.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14984992.png)

